1-Propan-2-D-ol(9ci)
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Overview
Description
1-Propan-2-D-ol(9ci), also known as propyl-2-d-alcohol, is a deuterated form of isopropanol. It is a secondary alcohol where the hydrogen atom in the hydroxyl group is replaced by deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties, which include a higher molecular weight and different spectroscopic characteristics compared to its non-deuterated counterpart.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Propan-2-D-ol(9ci) can be synthesized through the deuteration of isopropanol. This process typically involves the exchange of hydrogen atoms with deuterium atoms using deuterium oxide (D₂O) as the deuterium source. The reaction is usually catalyzed by a base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) under reflux conditions.
Industrial Production Methods: Industrial production of 1-Propan-2-D-ol(9ci) follows similar principles but on a larger scale. The process involves the continuous flow of isopropanol and deuterium oxide through a reactor containing a suitable catalyst. The reaction conditions are optimized to ensure maximum deuterium incorporation while minimizing side reactions.
Chemical Reactions Analysis
Types of Reactions: 1-Propan-2-D-ol(9ci) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to acetone using oxidizing agents such as chromic acid (H₂CrO₄) or potassium permanganate (KMnO₄).
Reduction: It can be reduced to propane using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Chromic acid, potassium permanganate, and hydrogen peroxide (H₂O₂) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride and sodium borohydride (NaBH₄) are typical reducing agents.
Substitution: Hydrochloric acid (HCl) and sulfuric acid (H₂SO₄) are often used in substitution reactions.
Major Products:
Oxidation: Acetone
Reduction: Propane
Substitution: Various alkyl halides depending on the substituent used
Scientific Research Applications
1-Propan-2-D-ol(9ci) has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis and isotope labeling studies.
Biology: Employed in metabolic studies to trace biochemical pathways involving alcohol dehydrogenase.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of deuterated drugs.
Industry: Applied in the production of deuterated solvents and reagents for NMR spectroscopy.
Mechanism of Action
The mechanism of action of 1-Propan-2-D-ol(9ci) involves its interaction with various molecular targets and pathways. In metabolic studies, it is oxidized by alcohol dehydrogenase to form acetone, which can then be further metabolized. The presence of deuterium alters the rate of these reactions due to the kinetic isotope effect, providing valuable insights into enzyme kinetics and metabolic pathways.
Comparison with Similar Compounds
1-Propan-2-D-ol(9ci) can be compared with other deuterated alcohols such as:
2-Propanol-OD: Another deuterated form of isopropanol where the deuterium is in the hydroxyl group.
1-Propan-1,1-d2-ol: A deuterated form of 1-propanol with two deuterium atoms.
Methanol-d4: A fully deuterated form of methanol.
Uniqueness: 1-Propan-2-D-ol(9ci) is unique due to its specific deuterium placement, which provides distinct spectroscopic properties and kinetic isotope effects. This makes it particularly useful in studies requiring precise isotope labeling and tracing.
Properties
Molecular Formula |
C3H8O |
---|---|
Molecular Weight |
61.10 g/mol |
IUPAC Name |
2-deuteriopropan-1-ol |
InChI |
InChI=1S/C3H8O/c1-2-3-4/h4H,2-3H2,1H3/i2D |
InChI Key |
BDERNNFJNOPAEC-VMNATFBRSA-N |
Isomeric SMILES |
[2H]C(C)CO |
Canonical SMILES |
CCCO |
Origin of Product |
United States |
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